

An In-depth Technical Guide to Methyl Cyclopentylphenylglycolate (CAS: 19833-96-6)

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Compound of Interest

Compound Name: Methyl cyclopentylphenylglycolate

Cat. No.: B023521

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl cyclopentylphenylglycolate, registered under CAS number 19833-96-6, is a pivotal chemical intermediate, most notably in the synthesis of the anticholinergic drug, Glycopyrrolate. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and analytical characterization methods. Furthermore, it delves into its significant role in drug discovery and development, primarily as a precursor, and discusses its toxicological profile based on available data. This document is intended to be a valuable resource for scientists and researchers engaged in organic synthesis, medicinal chemistry, and pharmaceutical development, offering both foundational knowledge and practical insights into the handling and application of this versatile molecule.

Introduction

Methyl cyclopentylphenylglycolate, also known as Methyl α -Cyclopentylmandelate, is an ester of mandelic acid characterized by the presence of a cyclopentyl group attached to the α -carbon.^{[1][2][3]} Its chemical structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.^[1] The primary and most well-documented application of this compound is as a key starting material in the manufacturing of Glycopyrrolate, a quaternary ammonium muscarinic antagonist.^[4] Understanding the properties and synthesis of **Methyl cyclopentylphenylglycolate** is therefore crucial for the efficient and safe production of this important therapeutic agent. This

guide aims to consolidate the available technical information on **Methyl cyclopentylphenylglycolate**, providing a detailed resource for professionals in the field.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **Methyl cyclopentylphenylglycolate** is essential for its handling, storage, and application in synthesis.

Table 1: Physicochemical Properties of **Methyl Cyclopentylphenylglycolate**

Property	Value	Reference(s)
CAS Number	19833-96-6	[1][2][5]
Molecular Formula	C ₁₄ H ₁₈ O ₃	[1][2][3]
Molecular Weight	234.29 g/mol	[1][3]
IUPAC Name	methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate	[3]
Synonyms	Methyl α-Cyclopentylmandelate, Benzeneacetic acid, alpha-cyclopentyl-alpha-hydroxy-, methyl ester, Methyl cyclopentyl(hydroxy)phenylacetate	[1][2][3]
Appearance	Pale oil or clear colorless to pale yellow liquid	[1][2]
Boiling Point	357.5 °C at 760 mmHg; 120-127 °C at 0.25 Torr	[1][2]
Density	1.161 g/cm ³ (predicted)	[1][2]
Solubility	Slightly soluble in DMSO, Ethyl Acetate, and Methanol	[1][2]
Storage Temperature	Refrigerator; Sealed in dry, Room Temperature	[1][2]

Synthesis and Purification

The synthesis of **Methyl cyclopentylphenylglycolate** can be achieved through several routes. The most commonly cited methods involve the esterification of α -cyclopentylmandelic acid or a Grignard reaction with a glyoxylate precursor.

Synthesis via Esterification of α -Cyclopentylmandelic Acid

This method involves the reaction of α -cyclopentylmandelic acid with an appropriate methylating agent, such as iodomethane, in the presence of a base.

Experimental Protocol:

- Dissolve α -cyclopentylmandelic acid (1.0 equivalent) and potassium carbonate (2.5 equivalents) in N,N-dimethylformamide (DMF).
- Slowly add iodomethane (3.0 equivalents) to the mixture at room temperature.
- Stir the reaction mixture continuously for 2 hours at room temperature.
- Upon completion, pour the reaction mixture into water and extract three times with hexane.
[5]
- Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[5]

Synthesis via Grignard Reaction

An alternative route involves the reaction of a cyclopentyl Grignard reagent with methyl benzoylformate.

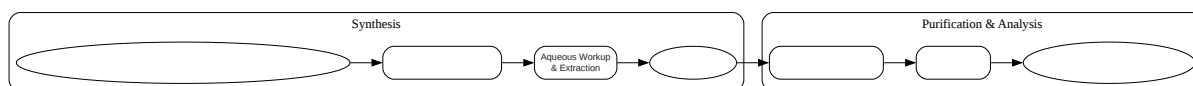
Experimental Protocol:

- Prepare the Grignard reagent from α -chlorocyclopentane and magnesium turnings in an anhydrous ether or tetrahydrofuran (THF) solvent.
- Dissolve methyl benzoylformate in anhydrous ether or THF.

- Slowly add the prepared Grignard reagent to the methyl benzoylformate solution at a controlled temperature.
- After the reaction is complete, the crude product is worked up, which may involve hydrolysis and subsequent esterification to improve purity.[6]

Purification

The crude **Methyl cyclopentylphenylglycolate** is typically purified by silica gel column chromatography.[5] A common eluent system is a mixture of hexane and dichloromethane (e.g., 1.5:1 v/v).[5] The purity of the final product can be assessed by techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography (GC).



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Caption: Workflow for the synthesis and purification of **Methyl cyclopentylphenylglycolate**.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized **Methyl cyclopentylphenylglycolate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. A published ^1H NMR spectrum in CDCl_3 (300 MHz) shows the following key shifts: δ 1.32-1.37 and 1.43-1.69 (m, 8H, cyclopentyl CH_2), 2.90 (p, 1H, cyclopentyl CH), 3.74 (s, 1H, OH), 3.77 (s, 3H, OCH_3), and 7.25-7.37 and 7.63-7.65 (m, 5H, phenyl).[5]
- ^{13}C NMR: While a specific published spectrum with peak assignments for **Methyl cyclopentylphenylglycolate** is not readily available in the searched literature, expected

chemical shifts can be predicted based on its structure. The spectrum would show signals for the methyl ester carbon (~52 ppm), the quaternary α -carbon, the cyclopentyl carbons, and the aromatic carbons of the phenyl group. The carbonyl carbon of the ester would appear significantly downfield (~170-175 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is useful for identifying the key functional groups present in the molecule. Expected characteristic absorption bands include:

- A broad O-H stretching band around 3400-3600 cm^{-1} due to the hydroxyl group.
- C-H stretching bands for the aromatic and aliphatic protons around 2800-3100 cm^{-1} .
- A strong C=O stretching band for the ester carbonyl group around 1730-1750 cm^{-1} .
- C-O stretching bands for the ester and alcohol functionalities in the 1000-1300 cm^{-1} region.
- C=C stretching bands for the aromatic ring around 1450-1600 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M^+) would be expected at $m/z = 234$. Common fragmentation patterns for esters include the loss of the alkoxy group ($-\text{OCH}_3$, $m/z = 31$) and the loss of the entire ester group ($-\text{COOCH}_3$, $m/z = 59$). Alpha-cleavage adjacent to the hydroxyl and phenyl groups can also lead to characteristic fragment ions.

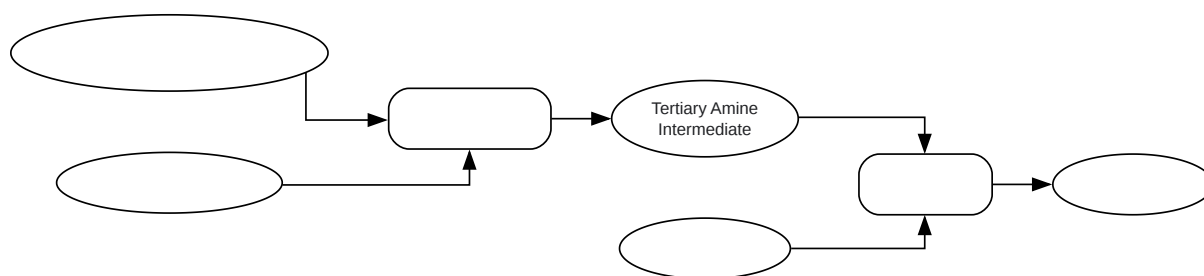
Role in Drug Discovery and Development

The primary significance of **Methyl cyclopentylphenylglycolate** in drug discovery lies in its role as a direct precursor to Glycopyrrolate.

Synthesis of Glycopyrrolate

Glycopyrrolate is synthesized from **Methyl cyclopentylphenylglycolate** through a two-step process:

- Transesterification: **Methyl cyclopentylphenylglycolate** is reacted with 1-methyl-3-pyrrolidinol in the presence of a catalyst, such as sodium methoxide, to form the tertiary amine intermediate.
- Quaternization: The resulting tertiary amine is then reacted with methyl bromide to form the quaternary ammonium salt, Glycopyrrolate.[4]



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Caption: Synthetic pathway from **Methyl cyclopentylphenylglycolate** to Glycopyrrolate.

Pharmacological Context: Glycopyrrolate's Mechanism of Action

Glycopyrrolate is a peripherally acting muscarinic antagonist. It competitively blocks the action of acetylcholine at muscarinic receptors on smooth muscle, cardiac muscle, and in exocrine glands.[3][7] This antagonism leads to a reduction in salivary, bronchial, and gastric secretions, as well as bronchodilation and inhibition of vagal reflexes. Due to its quaternary ammonium structure, Glycopyrrolate has a limited ability to cross the blood-brain barrier, resulting in fewer central nervous system side effects compared to tertiary amine anticholinergics like atropine.

Safety and Toxicology

The safety and toxicological profile of **Methyl cyclopentylphenylglycolate** is important for its handling and for assessing the impurity profile of the final drug product.

GHS Hazard Statements: Based on aggregated data, **Methyl cyclopentylphenylglycolate** has been associated with the following GHS hazard statements:

- H302: Harmful if swallowed
- H312: Harmful in contact with skin
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H332: Harmful if inhaled
- H335: May cause respiratory irritation[3]

Precautionary Statements: Recommended precautionary measures include:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P271: Use only outdoors or in a well-ventilated area.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is crucial to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment.

Stability

While specific, detailed stability studies for **Methyl cyclopentylphenylglycolate** are not extensively available in the public domain, general chemical principles and ICH guidelines on stability testing can be applied.[7][8][9] As an ester, it is susceptible to hydrolysis under both acidic and basic conditions. It should be stored in a cool, dry place, away from strong acids, bases, and oxidizing agents. For long-term storage, refrigeration is recommended.[1] Formal

stability studies according to ICH guidelines would be necessary to establish a re-test period for this intermediate, evaluating its purity and degradation products under various temperature and humidity conditions.

Conclusion and Future Perspectives

Methyl cyclopentylphenylglycolate is a chemical intermediate of significant industrial importance, primarily due to its role in the synthesis of Glycopyrrolate. This guide has provided a detailed overview of its chemical and physical properties, synthesis, and analytical characterization. While its primary application is well-established, the potential for **Methyl cyclopentylphenylglycolate** as a building block for other novel bioactive molecules remains an area for further exploration. Future research could focus on developing more sustainable and efficient synthetic routes, conducting comprehensive stability and toxicological studies, and investigating its utility in the synthesis of other pharmacologically active compounds. A deeper understanding of this molecule will undoubtedly contribute to advancements in pharmaceutical manufacturing and drug discovery.

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